

4-Chloro-1-naphthoic acid chemical properties

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Compound of Interest

Compound Name: 4-Chloro-1-naphthoic acid

Cat. No.: B042813

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An In-depth Technical Guide to **4-Chloro-1-naphthoic Acid**: Properties, Synthesis, and Applications

Abstract: This technical guide offers a comprehensive examination of **4-Chloro-1-naphthoic acid** (CAS No: 1013-04-3), a pivotal chemical intermediate in modern organic synthesis. With its unique bifunctional structure, featuring a naphthalene core substituted with both a carboxylic acid and a chlorine atom, this compound serves as a versatile starting material for a wide array of complex molecules. This document provides an in-depth analysis of its physicochemical properties, detailed synthetic and purification protocols, spectroscopic characterization, and core reactivity. Furthermore, it explores its applications in drug discovery and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals seeking authoritative and practical information on this valuable synthetic building block.

Introduction

4-Chloro-1-naphthoic acid is a key aromatic carboxylic acid whose value in synthetic chemistry is derived from its dual reactivity.^[1] The molecule consists of a rigid naphthalene scaffold, which is a common feature in many biologically active compounds, functionalized with two distinct reactive sites.^[1] The carboxylic acid group at the 1-position readily undergoes transformations such as esterification and amidation, while the chlorine atom at the 4-position provides a site for nucleophilic substitution or participation in advanced cross-coupling reactions.^[1] This bifunctionality allows for a streamlined approach to molecular design, enabling chemists to introduce diverse functionalities and fine-tune the steric and electronic

properties of target compounds, making it an ideal precursor in the synthesis of pharmaceutical candidates and other high-value organic materials.^[1]

Physicochemical Properties

A precise understanding of the physicochemical properties of **4-Chloro-1-naphthoic acid** is critical for designing synthetic strategies, optimizing reaction conditions, and developing purification methods.

Property	Value	Source(s)
CAS Number	1013-04-3	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₇ ClO ₂	[2] [3]
Molecular Weight	206.63 g/mol	[2] [3] [4]
Appearance	Pale-brown or off-white crystalline solid	[3]
Melting Point	215-224 °C	[3]
Boiling Point	398.5 ± 15.0 °C at 760 mmHg (Predicted)	[2] [3] [4]
Solubility	Soluble in methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO); Insoluble in water.	[3] [5] [6]
Density	1.40 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	~3.5-4.0 (Estimated based on benzoic acid and naphthoic acid structures)	
LogP	3.88	[4]

Synthesis and Purification

The synthesis of **4-Chloro-1-naphthoic acid** can be achieved through various routes. A common and reliable laboratory-scale method involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis via Ester Hydrolysis

Causality and Self-Validation: This protocol is based on a well-established saponification reaction. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the less polar ester starting material and the appearance of the more polar carboxylic acid product at the baseline. The identity and purity of the final product are then definitively confirmed through spectroscopic analysis (NMR, IR) and melting point determination, providing a self-validating workflow.

Step-by-Step Methodology:

- **Setup:** To a solution of methyl 4-chloro-1-naphthoate (1.0 eq.) in a mixture of methanol and tetrahydrofuran (e.g., 2:1 v/v), add a 1N aqueous solution of sodium hydroxide (2.0 eq.).^[3]
- **Reaction:** Stir the resulting mixture at room temperature overnight.^[3] The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the consumption of the starting ester.
- **Workup:** Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvents.^[3]
- **Acidification:** Dilute the remaining aqueous residue with water and acidify to a pH of ~2 using 1N hydrochloric acid. A precipitate should form.^[3]
- **Extraction:** Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.^[3]
- **Drying and Concentration:** Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.^[3]
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system, such as diethyl ether-hexane or toluene, to afford pure **4-Chloro-1-naphthoic acid**.^{[3][7]}

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of **4-Chloro-1-naphthoic acid**.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of **4-Chloro-1-naphthoic acid**.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum provides information on the aromatic protons. A reported spectrum in DMSO- d_6 shows complex multiplets for the six aromatic protons, with characteristic signals observed between δ 7.74 and 9.00 ppm.[3] The proton of the carboxylic acid typically appears as a very broad singlet far downfield (>12 ppm), though it is sometimes not observed.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ^{13}C NMR spectrum will display 11 distinct signals for the carbon atoms of the naphthalene ring system and the carboxylic acid. The carbonyl carbon ($\text{C}=\text{O}$) signal is expected to appear significantly downfield, typically in the range of 165-175 ppm.
- **IR (Infrared) Spectroscopy:** The IR spectrum is highly diagnostic for this molecule. Key absorptions include a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm^{-1} and a strong, sharp $\text{C}=\text{O}$ stretching absorption around 1690 cm^{-1} . [3] C-Cl stretching vibrations are typically observed in the 750-800 cm^{-1} region.[3]
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M^+) at $m/z \approx 206$ and a characteristic $\text{M}+2$ peak at $m/z \approx 208$ with an intensity of about one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopic ratio).
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a powerful tool for assessing the purity of the final product.[1] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% TFA) is typically effective for analysis.

Reactivity and Synthetic Applications

The synthetic utility of **4-Chloro-1-naphthoic acid** stems from its two orthogonal functional groups, which can be manipulated independently or sequentially.

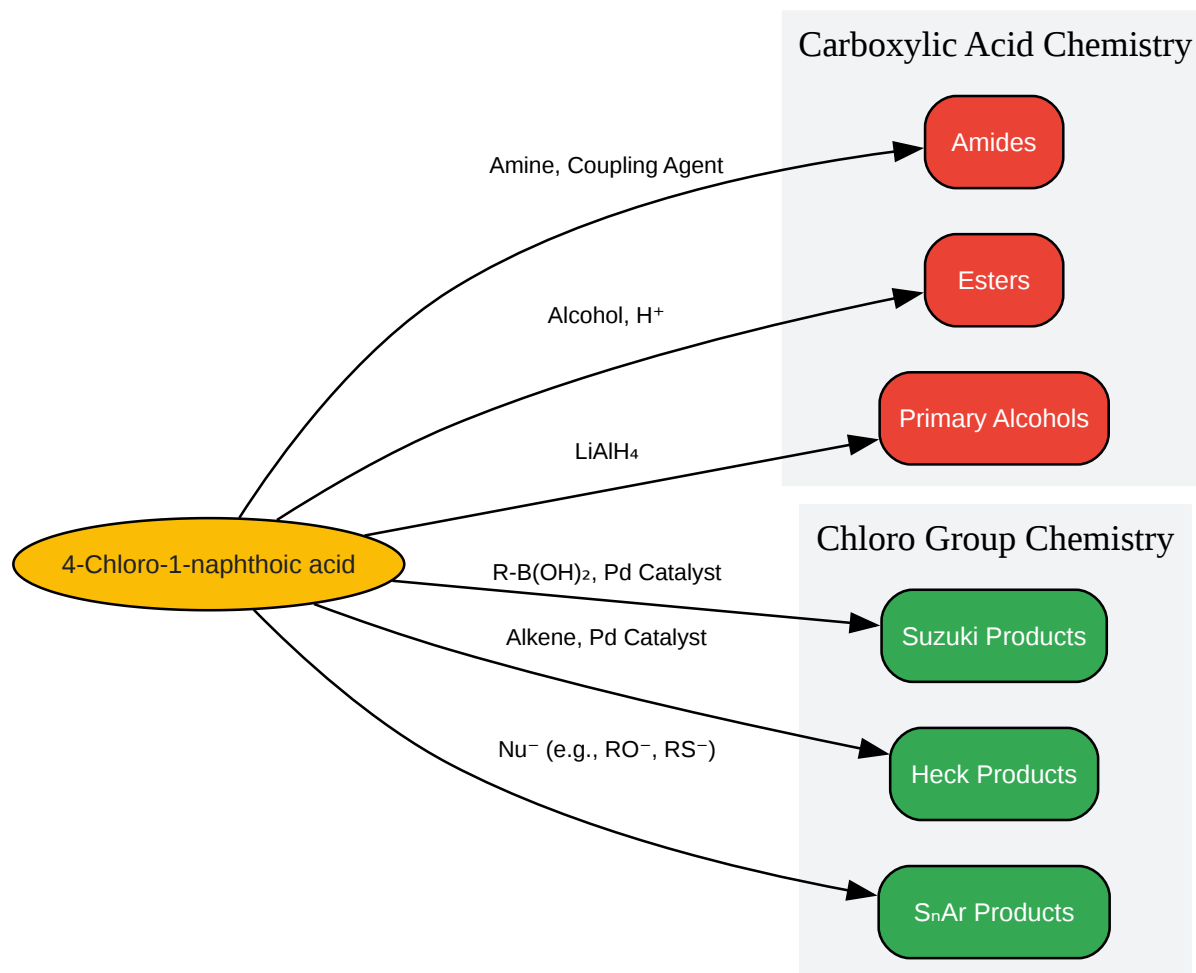
A. Reactions of the Carboxylic Acid Group:

- **Amide Formation:** The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a wide range of amides. This is a common strategy in medicinal chemistry to improve biological activity or pharmacokinetic properties.[\[1\]](#)
- **Esterification:** Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields the corresponding esters.[\[1\]](#)
- **Reduction:** Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the carboxylic acid to the corresponding primary alcohol, (4-chloronaphthalen-1-yl)methanol.

B. Reactions of the Chloro Group:

- **Palladium-Catalyzed Cross-Coupling:** The chloro-substituent is an excellent handle for modern cross-coupling reactions. It can participate in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), and Sonogashira couplings (with terminal alkynes) to form new carbon-carbon bonds, greatly expanding the molecular complexity.[\[1\]](#)
- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** The chlorine atom can be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions (often requiring heat or catalysis) to introduce new heteroatom functionalities.

Key Reactivity Pathways



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Caption: Major reaction pathways for **4-Chloro-1-naphthoic acid**.

Applications in Drug Discovery

The naphthalene core is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous therapeutic agents. **4-Chloro-1-naphthoic acid** serves as an exemplary starting point for building novel drug candidates.^[1]

- **Scaffold for Library Synthesis:** Its dual functionality allows medicinal chemists to efficiently generate large libraries of diverse compounds. The carboxylic acid can be converted into various amides to probe interactions with biological targets, while the chloro position can be

modified via cross-coupling to explore different substitution patterns, influencing properties like binding affinity and selectivity.[1]

- **Tuning Physicochemical Properties:** The chloro-substituent can influence lipophilicity and metabolic stability, which are critical parameters for drug development.[1] By replacing the chlorine or modifying the carboxylic acid, developers can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound to enhance its drug-like properties.[1]

Safety and Handling

While comprehensive toxicological data for **4-Chloro-1-naphthoic acid** is not readily available, related chloro-aromatic compounds are known to be irritants.[8] Therefore, prudent safety measures are required.

- **Personal Protective Equipment (PPE):** Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[9][10]
- **Engineering Controls:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[9][11]
- **Handling:** Avoid contact with skin and eyes.[9] After handling, wash hands and any exposed skin thoroughly.[10]
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]
- **First Aid:** In case of skin contact, wash off with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists or if you feel unwell.[10]

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